2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
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Overview
Description
2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a heterocyclic compound that has garnered interest due to its unique structure and potential applications in various fields such as medicinal chemistry, biology, and industry. This compound is characterized by its fused ring system, which includes a pyrazole ring and a pyrido[4,3-b][1,6]naphthyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step reactions. One common approach is the cyclocondensation of 5-formyl-1H-pyrazol-4-amines with malononitrile or cyanoacetamide, followed by further cyclization with reagents such as chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate . The reaction conditions often require the use of glacial acetic acid and pyrrolidine as catalysts .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or pyridine rings.
Scientific Research Applications
2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Mechanism of Action
The mechanism by which 2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways . The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[4,3-b]pyridine derivatives, such as:
- 5-amino-1-(pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridine-6-carbonitrile
- Pyrazolo[3,4-b]pyridine derivatives
Uniqueness
What sets 2-butyl-8-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione apart is its specific substitution pattern and the presence of the butyl group, which may confer unique biological activities and chemical properties compared to other similar compounds .
Properties
Molecular Formula |
C18H17N5O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-butyl-2-(1H-pyrazol-5-yl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione |
InChI |
InChI=1S/C18H17N5O2/c1-2-3-8-22-9-5-14-12(17(22)24)11-13-15(20-14)6-10-23(18(13)25)16-4-7-19-21-16/h4-7,9-11H,2-3,8H2,1H3,(H,19,21) |
InChI Key |
RIZWUBBHBFLRII-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CC2=NC3=C(C=C2C1=O)C(=O)N(C=C3)C4=CC=NN4 |
Origin of Product |
United States |
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